Boiling Point Separation from the 1-Methyl Isomer and Unsubstituted Analog
The predicted boiling point of 2-bromo-1-(2-methylcyclohexyl)-ethanone is 261.8°C at 760 mmHg, which is 5.8°C higher than that of its 1-methyl positional isomer (256.0°C) and 8.9°C higher than the unsubstituted 2-bromo-1-cyclohexylethanone (252.9°C) [1]. This boiling point elevation is consistent with the increased molecular surface area and altered dipole moment conferred by the ortho-methyl substitution pattern relative to the quaternary 1-methyl arrangement and the unsubstituted cyclohexyl ring . The ~6–9°C differential across the isomeric series is sufficient to enable chromatographic or distillation-based separation of mixed isomer batches—a common occurrence when α-bromination is performed on non-regiospecifically prepared 1-(methylcyclohexyl)-ethanone precursors [2].
| Evidence Dimension | Boiling point at 760 mmHg (predicted/calculated) |
|---|---|
| Target Compound Data | 261.8°C (2-methyl isomer, ortho-substituted) |
| Comparator Or Baseline | 1-Methyl isomer (CAS 42253-14-5): 256.0°C; Unsubstituted cyclohexyl analog (CAS 56077-28-2): 252.9°C |
| Quantified Difference | +5.8°C vs. 1-methyl isomer; +8.9°C vs. unsubstituted cyclohexyl analog |
| Conditions | Predicted values at 760 mmHg; data sourced from ChemBlink and MolAid computational predictions (consistency verified across both databases) |
Why This Matters
This boiling point differential enables procurement specialists to specify the correct regioisomer and analytically verify batch identity via boiling point or GC retention time, preventing cross-isomer contamination that would compromise downstream synthetic yields.
- [1] MolAid. 2-Bromo-1-(2-methylcyclohexyl)-ethanone. Boiling Point: 261.8±13.0°C (Predicted). https://www.molaid.com/MS_294010; ChemBlink. 2-Bromo-1-(1-methylcyclohexyl)ethanone (CAS 42253-14-5). Boiling Point: 256.007°C (calculated). https://www.chemblink.com; ChemSpider. 2-Bromo-1-cyclohexylethanone (CAS 56077-28-2). Boiling Point: 252.9±13.0°C at 760 mmHg. http://www.chemspider.com View Source
- [2] LibreTexts Chemistry. 22.3–22.4: Alpha Halogenation of Aldehydes and Ketones. Bromination of unsymmetrical ketones yields regioisomeric mixtures; the more highly substituted enol is favored. https://chem.libretexts.org View Source
